molecular formula C7H6FNO B1315507 1-(6-Fluoropyridin-3-yl)ethanone CAS No. 84331-14-6

1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507
CAS No.: 84331-14-6
M. Wt: 139.13 g/mol
InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and an ethanone group at the 3-position

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve multi-step processes, including the preparation of intermediate compounds followed by selective fluorination and subsequent functional group transformations . These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

1-(6-Fluoropyridin-3-yl)ethanone can be compared with other fluorinated pyridine derivatives, such as:

  • 1-(2-Fluoropyridin-3-yl)ethanone
  • 1-(4-Fluoropyridin-3-yl)ethanone
  • 1-(6-Chloropyridin-3-yl)ethanone

These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring.

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQPPKSWFCUWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517899
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84331-14-6
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-3-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 6-fluoronicotinonitrile (5.00 g, 41.0 mmol) in THF (50 mL) was added 1 N methylmagnesium bromide (16.4 mL, 49.1 mmol) in THF at 0° C. After addition, the mixture was warmed to ambient temperature and stirred at ambient temperature for 4 hours. Saturated sodium bicarbonate solution (50 mL) and ether (100 mL) were added. The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 1-(6-fluoropyridin-3-yl)ethanone (0.85 g, 14.9%) as solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 20 gm. (142 mmoles) of 2-fluoro-5-pyridinecarboxylic acid (J. Am. Chem. Soc., 71, 1125 (1949)) in 750 ml of ether, stirred and cooled in ice, was added 225 ml of 1.6M methyl lithium (360 mmoles) in ether over 1 hour. The reaction was stirred for an additional 2 hours, then 300 ml of ice water was added. The aqueous layer was washed with 2×100 ml fresh ether, acidified and extracted with ether to give 5.0 gm. (25%) of unreacted starting acid.
Quantity
142 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold solution (−78° C.) of 6-fluoro-N-methoxy-N-methylnicotinamide (Method 38, 7.2 g, 39 mmol) in THF (130 ml), was added methyl magnesium bromide (20 ml, 59 mmol, 3M solution in ether) dropwise. The cooling bath was removed and reaction mixture was allowed to warm to room temperature and stir for 2 hours. The reaction was quenched with 3N HCl solution, layers were cut, and organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to afford 3.8 g (70% yield) of the title compound. 1H NMR (CDCl3) δ 8.80 (s, 1H) 8.29-8.43 (m, 1H) 6.98-7.06 (m, 1H) 2.62 (s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
70%

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